molecular formula C17H13BrN2O2 B12915453 2-(4-Bromophenyl)-5-hydroxy-6-methyl-4-phenylpyridazin-3(2H)-one CAS No. 89314-18-1

2-(4-Bromophenyl)-5-hydroxy-6-methyl-4-phenylpyridazin-3(2H)-one

Cat. No.: B12915453
CAS No.: 89314-18-1
M. Wt: 357.2 g/mol
InChI Key: FGDDDGBTMILECL-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5-hydroxy-6-methyl-4-phenylpyridazin-3(2H)-one is a complex organic compound that belongs to the pyridazinone family. This compound is characterized by its unique structure, which includes a bromophenyl group, a hydroxy group, a methyl group, and a phenyl group attached to a pyridazinone core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5-hydroxy-6-methyl-4-phenylpyridazin-3(2H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the reaction of hydrazine with a suitable diketone under acidic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenylboronic acid reacts with the pyridazinone core in the presence of a palladium catalyst.

    Hydroxylation and Methylation: The hydroxy and methyl groups can be introduced through selective hydroxylation and methylation reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-hydroxy-6-methyl-4-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as the reduction of the bromophenyl group to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

2-(4-Bromophenyl)-5-hydroxy-6-methyl-4-phenylpyridazin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-hydroxy-6-methyl-4-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the bromophenyl and hydroxy groups can enhance its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic Acid: A simpler compound with a bromophenyl group attached to an acetic acid moiety.

    2-(4-Bromophenyl)ethylamine: Contains a bromophenyl group attached to an ethylamine moiety.

    N-(4-Bromophenyl)-1-(3-bromothiophen-2-yl)methanimine: A compound with a bromophenyl group and a bromothiophene group.

Uniqueness

2-(4-Bromophenyl)-5-hydroxy-6-methyl-4-phenylpyridazin-3(2H)-one is unique due to its complex structure, which includes multiple functional groups that can participate in various chemical reactions

Properties

CAS No.

89314-18-1

Molecular Formula

C17H13BrN2O2

Molecular Weight

357.2 g/mol

IUPAC Name

2-(4-bromophenyl)-5-hydroxy-6-methyl-4-phenylpyridazin-3-one

InChI

InChI=1S/C17H13BrN2O2/c1-11-16(21)15(12-5-3-2-4-6-12)17(22)20(19-11)14-9-7-13(18)8-10-14/h2-10,21H,1H3

InChI Key

FGDDDGBTMILECL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C(=C1O)C2=CC=CC=C2)C3=CC=C(C=C3)Br

Origin of Product

United States

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